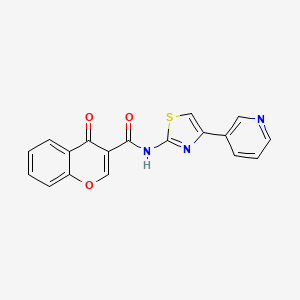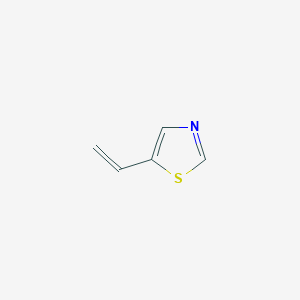
5-vinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-vinylthiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, where an ethenyl group is attached to the fifth carbon atom of the thiazole ring. Thiazoles are known for their aromaticity and diverse biological activities, making them significant in various fields, including medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
5-Vinylthiazole, also known as Thiazole, 5-ethenyl-, is a sulfur-containing volatile compound . It is found in various species of plants, including Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae) . The primary targets of this compound are the olfactory receptors of certain species of beetles, particularly those of the genus Cyclocephala . These beetles are attracted to the scent of this compound, making it a crucial component in the pollination process of these plants .
Mode of Action
The mode of action of this compound involves its interaction with the olfactory receptors of the beetles . The compound emits a unique scent that is highly attractive to both male and female beetles . This scent drives the beetles towards the flowers, facilitating the pollination process .
Biochemical Pathways
The origin of this compound in plants might be associated with the metabolism of thiamine (vitamin B1) . It is hypothesized that the presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .
Pharmacokinetics
Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the environment .
Result of Action
The result of the action of this compound is the attraction of beetles, which facilitates the pollination process in certain plant species . This attraction is crucial for the reproductive success of these plants .
Action Environment
The action of this compound is influenced by environmental factors. As a volatile compound, it is likely to evaporate easily from all surfaces . Therefore, its action, efficacy, and stability may be affected by factors such as temperature, humidity, and air movement .
Biochemical Analysis
Biochemical Properties
5-Vinylthiazole is a nitrogen and sulfur-containing heterocyclic compound . It has been found as a prominent constituent in several species, suggesting its role in biochemical reactions
Cellular Effects
Given its presence in various species, it can be hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that its effects at the molecular level could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is hypothesized that the origin of this compound in plants might be associated with the metabolism of thiamine (vitamin B1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-vinylthiazole can be synthesized through several methodsAnother method includes the use of phosphorus pentasulfide and triethylamine to form 5-aryl thiazoles, which can then be functionalized to introduce the ethenyl group .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and eco-friendly methods. For instance, the preparation of 4-methyl-5-formyl-thiazole has been reported to be efficient and environmentally friendly, which can be adapted for the synthesis of 5-ethenyl-thiazole .
Chemical Reactions Analysis
Types of Reactions
5-vinylthiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is prone to electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position is susceptible to nucleophilic attack because of its electron-deficient nature.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, altering their chemical properties.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and sulfonating agents.
Nucleophilic Substitution: Strong nucleophiles or activation of the ring are necessary for these reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated thiazoles, while nucleophilic substitution at the C-2 position can produce various substituted thiazoles .
Scientific Research Applications
5-vinylthiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the production of dyes, fungicides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Similar to thiazoles but contain two nitrogen atoms in the ring.
Oxazoles: Contain one oxygen and one nitrogen atom in the ring.
Isothiazoles: Isomeric with thiazoles but have the sulfur and nitrogen atoms in different positions.
Uniqueness
5-vinylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-5-3-6-4-7-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMYFESRCUFULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952338-87-3 |
Source


|
| Record name | 5-ethenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
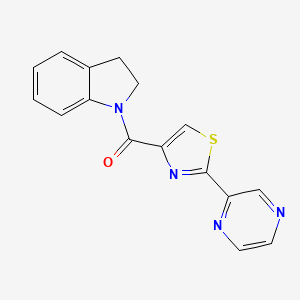
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)
![N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2829196.png)
![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)
![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)
![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)
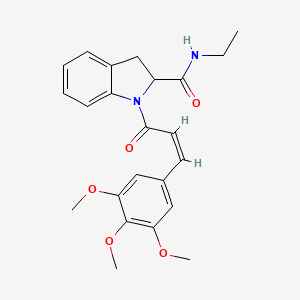
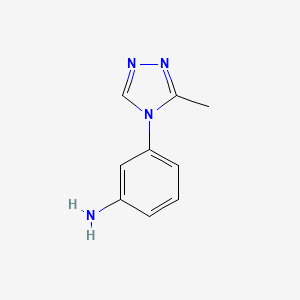
![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)
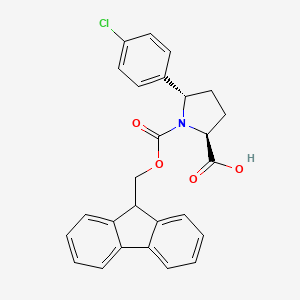
![N-[(4-chlorophenyl)methyl]-4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2829205.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)
![5-[(4-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2829208.png)
